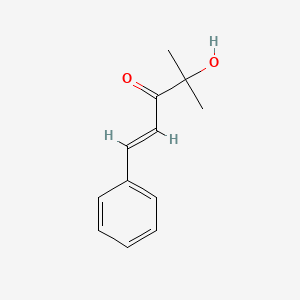

(E)-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one

Description

(E)-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one is an α,β-unsaturated α'-hydroxy ketone characterized by a conjugated enone system, a hydroxyl group at the 4-position, and a methyl substituent adjacent to the hydroxyl group. Its molecular formula is C₁₂H₁₄O₂, with a molecular weight of 190.24 g/mol (HRMS 218.1307 [M⁺], ). Key spectral features include distinct ¹H NMR signals at δ 1.32 (s, 6H, methyl groups) and a carbonyl carbon resonance at 202.2 ppm in ¹³C NMR . The compound serves as a versatile intermediate in organic synthesis, particularly in enantioselective conjugate additions and acid-catalyzed intramolecular oxa-Michael reactions under solvent-free or microwave-assisted conditions .

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

(E)-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one |

InChI |

InChI=1S/C12H14O2/c1-12(2,14)11(13)9-8-10-6-4-3-5-7-10/h3-9,14H,1-2H3/b9-8+ |

InChI Key |

ZIKGYKMUSIDTHK-CMDGGOBGSA-N |

Isomeric SMILES |

CC(C)(C(=O)/C=C/C1=CC=CC=C1)O |

Canonical SMILES |

CC(C)(C(=O)C=CC1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one typically involves the aldol condensation reaction. This reaction is carried out between acetophenone and isobutyraldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of (E)-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as zeolites or metal-organic frameworks can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Bromine in acetic acid at room temperature.

Major Products Formed

Oxidation: 4-methyl-1-phenylpent-1-en-3-one.

Reduction: 4-hydroxy-4-methyl-1-phenylpentan-3-ol.

Substitution: 4-hydroxy-4-methyl-1-(4-bromophenyl)pent-1-en-3-one.

Scientific Research Applications

Chemistry

(E)-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in diverse chemical reactions:

| Reaction Type | Example Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | 4-methyl-1-phenylpent-1-en-3-one |

| Reduction | Sodium borohydride | 4-hydroxy-4-methyl-1-phenylpentan-3-ol |

| Substitution | Bromine in acetic acid | 4-hydroxy-4-methyl-1-(4-bromophenyl)pent-1-en-3-one |

Biology

Research indicates that this compound exhibits potential biological activities , including:

Antimicrobial Activity : Studies have shown that (E)-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one demonstrates significant antimicrobial properties against various pathogens.

Antioxidant Activity : In DPPH radical scavenging assays, the compound exhibited an IC50 value of 40 µg/mL , indicating effective neutralization of free radicals.

Anticancer Effects : A study on human breast cancer cells (MCF7) revealed that treatment with this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.

Medicine

The compound is under investigation for its potential use in drug development, particularly for:

Anti-inflammatory Agents : Its structural features allow it to interact with biological macromolecules, modulating enzyme activities and receptor functions.

Anticancer Agents : Its ability to induce apoptosis in cancer cells positions it as a candidate for developing novel anticancer therapies.

Study on Antioxidant Activity

In a controlled experiment, (E)-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one was tested for its antioxidant properties using DPPH assays. The results indicated a strong capacity to scavenge free radicals, supporting its potential application in nutraceuticals.

Study on Anticancer Effects

A recent study focused on the effects of (E)-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one on MCF7 breast cancer cells. The findings demonstrated that the compound reduced cell viability by over 50% , suggesting its efficacy as a lead compound for further anticancer drug development.

Mechanism of Action

The mechanism of action of (E)-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can interact with hydrophobic pockets in proteins, affecting their function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of (E)-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one and Analogues

Biological Activity

(E)-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one, commonly referred to as a hydroxy ketone, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound exhibits potential applications in antimicrobial, antioxidant, and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C12H14O2 |

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | (E)-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one |

| InChI | InChI=1S/C12H14O2/c1-12(2,14)11(13)9-8-10-6-4-3-5-7-10/h3-9,14H,1-2H3/b9-8+ |

| Canonical SMILES | CC(C)(C(=O)C=CC1=CC=CC=C1)O |

Synthesis Methods

The synthesis of (E)-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one typically involves aldol condensation reactions between acetophenone and isobutyraldehyde in the presence of bases like sodium hydroxide or potassium hydroxide. Reaction conditions are carefully controlled to optimize yield and purity. In industrial settings, continuous flow reactors may be employed to enhance production efficiency.

Antimicrobial Properties

Research indicates that (E)-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a natural antimicrobial agent. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of key metabolic pathways.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage. Studies have shown that (E)-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one can scavenge free radicals effectively, indicating its potential use in formulations aimed at reducing oxidative damage in biological systems.

Anticancer Potential

In recent years, (E)-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, research has shown that the compound can inhibit the proliferation of certain cancer cell lines by modulating cell cycle progression and promoting programmed cell death.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of (E)-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, demonstrating promising potential for therapeutic applications in treating bacterial infections .

Study on Antioxidant Activity

In another investigation focusing on antioxidant activity, (E)-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one was tested using DPPH (2,2-diphenylpicrylhydrazyl) radical scavenging assays. The compound exhibited an IC50 value of 40 µg/mL, showcasing its ability to neutralize free radicals effectively .

Study on Anticancer Effects

A recent study explored the anticancer effects of (E)-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one on human breast cancer cells (MCF7). The findings revealed that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways .

The biological activity of (E)-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one is largely attributed to its structural features. The hydroxy group allows for hydrogen bonding with biological macromolecules, while the phenyl group enhances hydrophobic interactions with proteins. This dual interaction can modulate enzyme activities and receptor functions, contributing to its diverse biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.